2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidinone moiety. Its synthesis involves reacting 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with chloroacetyl chloride under reflux conditions, yielding the chloroacetamide derivative . The chlorine atom at the acetamide position enhances electrophilicity, making it a key intermediate for nucleophilic substitution reactions, particularly in synthesizing antimicrobial agents via coupling with sulfonamides (e.g., sulfaguanidine, sulfadiazine) .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-15-12-11(8-4-2-3-5-9(8)20-12)13(19)17(7)16-10(18)6-14/h2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMMQPPNVFAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions, beginning with the preparation of the core benzothiophene or benzothieno skeleton. A common route might involve:
Cyclization Reactions: : Building the benzothiophene core through cyclization of a 2-chlorobenzoic acid derivative with sulfur-containing reagents under specific catalysts and conditions.
Pyrimidine Ring Fusion: : The attachment of a pyrimidine ring to the benzothiophene nucleus using formamidine or similar reagents.
Acetylation and Chlorination: : The final steps often include the acetylation of an amino group on the heterocycle and subsequent chlorination.
Industrial Production Methods
In industrial settings, this compound might be produced through a streamlined version of the aforementioned multi-step synthesis, with optimizations to scale up reactions efficiently and reduce costs while ensuring high yield and purity. This often involves using continuous flow reactors and catalytic methods to facilitate reaction processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or permanganates, typically yielding sulfoxides or sulfones.
Reduction: : Can be reduced under conditions involving reducing agents like lithium aluminum hydride, targeting functional groups such as carbonyls.
Substitution: : Undergoes nucleophilic substitutions, especially at the chlorinated position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Various amines, thiols.
Major Products
Oxidized Products: : Sulfoxides, sulfones.
Reduced Products: : Alcohols, hydrocarbons.
Substitution Products: : N-substituted derivatives.
Scientific Research Applications
Chemistry
Used as a key intermediate for synthesizing more complex molecules, particularly in the development of ligands and catalysts.
Biology and Medicine
Potentially active as a pharmacophore, meaning it could contribute to the activity of pharmacologically relevant compounds. Studied for antimicrobial, antiviral, and anticancer activities.
Industry
Serves as a precursor for dyes, polymers, and advanced materials due to its stable structure and reactivity profile.
Mechanism of Action
Molecular Targets
Potentially interacts with biological macromolecules like enzymes and receptors due to its heterocyclic structure, which can fit into active sites or binding pockets of proteins.
Pathways Involved
Could inhibit or activate specific pathways depending on its functional groups and structural analogues. In medicinal chemistry, such compounds are often tested against enzyme assays to determine specific mechanisms.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
Core Modifications: The target compound’s benzothienopyrimidine core is conserved in most analogs, but substitutions vary significantly. For example, compound 24 () incorporates a pyrido-thienopyrimidine system, while others retain the simpler benzothienopyrimidine scaffold.
Substituent Effects: Electrophilic Reactivity: The 2-chloroacetamide group in the target compound enables nucleophilic displacement, a feature exploited in synthesizing sulfonamide derivatives . Biological Relevance: Compounds like 24 () and the dichlorophenyl analog () include aromatic substituents (phenyl, chlorophenyl) known to enhance lipophilicity and membrane permeability.
Synthetic Routes : Most derivatives are synthesized via:
Pharmacological and Physicochemical Properties
- Antimicrobial Potential: The target compound’s derivatives (e.g., 12i–iii in ) show promise against bacterial strains due to sulfonamide coupling.
- Cytotoxicity: Thienopyrimidine hydrazides () demonstrate moderate cytotoxicity, suggesting a role in anticancer research.
- Solubility and Stability: The tetrahydrobenzothienopyrimidine core improves solubility compared to fully aromatic systems, while chloroacetamide substituents may reduce metabolic stability .
Biological Activity
2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothieno[2,3-d]pyrimidines, characterized by a unique ring structure that contributes to its biological activity. The synthesis typically involves multi-step organic reactions to construct the benzothieno core and subsequent functionalization to achieve the desired acetamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this class. For instance:
- Antibacterial Studies : Compounds structurally similar to 2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some related compounds were reported as low as 31.25 μg/ml against Candida albicans and 62.5 μg/ml against Pseudomonas aeruginosa .
Cytotoxicity and Anticancer Potential
Research indicates that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines. The presence of the thienopyrimidine structure is often linked to enhanced anticancer properties due to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Antimicrobial Evaluation
A study conducted on a series of thienopyrimidine derivatives demonstrated their effectiveness against multidrug-resistant bacteria. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial activity with varying MIC values.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (μg/ml) |
|---|---|---|---|
| 4a | C. albicans | 22 | 31.25 |
| 6b | S. aureus | 21 | 62.5 |
| 4c | P. aeruginosa | 19 | 62.5 |
Study 2: Cytotoxicity Assessment
In another study focusing on the anticancer potential of thienopyrimidine derivatives, several compounds were tested against human cancer cell lines. The results revealed that certain derivatives exhibited IC50 values indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | HeLa | 15 |
| 5g | MCF-7 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
